4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
Description
4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromopyrazole moiety, an azetidine ring, and a chloromethoxyphenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O2/c1-22-14-3-2-12(17)4-13(14)15(21)19-6-10(7-19)8-20-9-11(16)5-18-20/h2-5,9-10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBPFWAQWWAHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)CN3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the bromopyrazole and azetidine intermediates. The bromopyrazole can be synthesized through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
The final step involves coupling the bromopyrazole and azetidine intermediates with the chloromethoxyphenyl group. This can be achieved through nucleophilic substitution reactions, often using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromopyrazole and chloromethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH or K2CO3 in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the azetidine ring may enhance binding affinity through steric effects. The chloromethoxyphenyl group can further modulate the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- [4-Bromopyrazol-1-yl]-(5-chloro-2-methoxyphenyl)methanone
- [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2-methoxyphenyl)methanone
- [3-[(4-Chloropyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Uniqueness
Compared to similar compounds, 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole stands out due to its specific combination of functional groups. The presence of both bromopyrazole and azetidine moieties provides unique reactivity and binding properties, making it a versatile compound for various applications.
Biological Activity
4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a synthetic compound that has gained attention due to its potential biological activities. The structure includes a pyrazole ring, which is known for its diverse pharmacological properties. This compound combines various functional groups that may contribute to its biological efficacy.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The presence of the bromine and chlorine atoms, alongside the methoxy and azetidine moieties, suggests a complex interaction profile with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₅BrClN₃O₂ |
| IUPAC Name | This compound |
| Molecular Weight | 366.66 g/mol |
| Solubility | Soluble in DMSO and methanol |
Pharmacological Properties
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Studies have demonstrated that pyrazole compounds can exhibit antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Potential : Some pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation, showcasing promising results against different cancer types .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could act as an inhibitor of cyclooxygenase (COX), leading to reduced inflammation.
- Receptor Binding : The azetidine moiety may facilitate binding to various biological receptors, influencing signaling pathways related to pain and inflammation.
Study 1: Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects. Among these, certain compounds showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Study 2: Antimicrobial Efficacy
Burguete et al. investigated the antimicrobial properties of novel pyrazole compounds. Their findings indicated that certain derivatives displayed substantial activity against E. coli and S. aureus, suggesting the potential for developing new antimicrobial agents based on the pyrazole scaffold .
Study 3: Anticancer Research
Chovatia et al. explored the anticancer potential of pyrazole derivatives against Mycobacterium tuberculosis (MTB). The study revealed that specific compounds exhibited significant inhibition rates, indicating their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole?
The synthesis typically involves:
- Bromination : Bromine is introduced to the pyrazole core under controlled conditions (e.g., dropwise addition in chloroform at room temperature, yielding ~68% ).
- Azetidine Moiety Incorporation : The azetidine group is synthesized separately via cyclization or coupling. For example, Ru(dtbbpy)₃₂ catalyzes decarboxylative N-alkylation to attach substituted azetidines .
- Coupling Reactions : Sonogashira or Suzuki-Miyaura cross-coupling may link the azetidine-pyrazole unit to other aromatic systems, requiring palladium catalysts and optimized solvents (e.g., DCE/HFIP mixtures) .
Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating intermediates .
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry, particularly distinguishing between pyrazole N-bound groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-Ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for similar pyrazole derivatives (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) .
Q. What are the key challenges in achieving high yields during synthesis?
- Steric Hindrance : Bulky azetidine substituents reduce reaction efficiency. Modular approaches (e.g., photochemical [2+2] cycloadditions) mitigate this but require specialized equipment .
- Purification : Polar byproducts complicate isolation; silica gel chromatography with optimized solvent ratios (e.g., 1:8 ethyl acetate/hexane) improves yields to ~64% .
- Catalyst Sensitivity : Ru-catalyzed reactions demand strict anhydrous conditions and precise stoichiometry to avoid side reactions .
Advanced Research Questions
Q. What strategies optimize regioselectivity in alkylating the pyrazole ring with the azetidine moiety?
- Directing Groups : Electron-withdrawing groups (e.g., trifluoromethyl) at specific pyrazole positions direct alkylation to the desired nitrogen .
- Catalyst Design : Ru complexes in decarboxylative reactions enhance selectivity for N-alkylation over O-alkylation .
- Solvent Effects : Polar aprotic solvents (e.g., DCE/HFIP) stabilize transition states, favoring regioselective outcomes .
Q. How can computational methods predict reactivity and stability in diverse reaction conditions?
- Density Functional Theory (DFT) : Models transition states for bromination or cross-coupling steps, predicting activation barriers and regiochemical outcomes .
- Molecular Docking : Screens interactions between the compound and biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
Q. How do electronic effects of the azetidine substituent influence cross-coupling reactivity?
The electron-withdrawing benzoyl group on azetidine reduces electron density at the pyrazole ring, slowing oxidative addition in Pd-catalyzed couplings. Ligand selection (e.g., bulky phosphines) and elevated temperatures (~80°C) counteract this by stabilizing Pd intermediates .
Q. What contradictions exist in reported biological activities of similar pyrazoles, and how can they be resolved?
- Contradictions : Variability in antimicrobial assays (e.g., MIC values) arises from differences in bacterial strains or solvent systems (DMSO vs. aqueous buffers) .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and include control compounds (e.g., 4-bromo-1-p-tolyl-1H-pyrazole) to normalize data .
Methodological Considerations
- Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios .
- Data Validation : Cross-reference NMR shifts and crystallographic data with PubChem entries to confirm structural assignments .
Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Bromination | 68% | Chloroform, 4 h stirring | |
| Decarboxylative Alkylation | 64% | Ru catalyst, DCE/HFIP, 20 h | |
| Sonogashira Coupling | 64% | Pd/Cu, ethyl acetate/hexane |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Application |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic H) | Azetidine and pyrazole protons |
| X-Ray Crystallography | C-C bond angles ~120° | Stereochemical resolution |
| HRMS | m/z 421.05 [M+H]⁺ | Molecular weight confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
